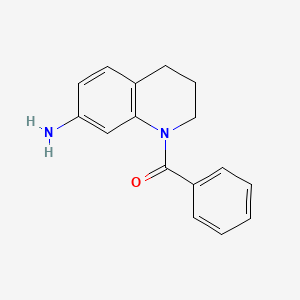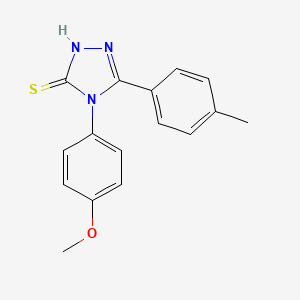
1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the CAS Number: 16078-38-9 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 1-benzoyl-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The InChI code for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is 1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.3 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Anticancer Properties
The 1,2,3,4-tetrahydroquinoline structure is significant in pharmaceutical research due to its presence in biologically active molecules. A study highlighted the synthesis of substituted tetrahydroisoquinolines as potential anticancer agents, revealing potent cytotoxicity against various breast cancer cell lines. This underscores the compound's relevance in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Chemical Functionalization and Derivative Synthesis
Chemical research has developed methods for the functionalization of tertiary amines, including tetrahydroquinoline derivatives. For example, benzoyl peroxide-promoted oxidative trifluoromethylation facilitates the direct trifluoromethylation of tertiary amines. This method offers a transition-metal-free approach to synthesizing 1-trifluoromethylated tetrahydroisoquinoline derivatives, expanding the compound's chemical versatility and potential applications in material science or as intermediates in pharmaceutical synthesis (Chu & Qing, 2010).
Neuroprotective Potential
Research indicates that certain tetrahydroquinoline derivatives, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, may possess neuroprotective properties, potentially applicable in treating neurodegenerative diseases such as Parkinson's disease. The substance has been shown to protect dopaminergic neurons against dysfunction, suggesting a promising avenue for developing new therapeutic agents (Kotake et al., 2005).
Catalytic Reactions and Chemical Synthesis
Advancements in catalysis have enabled the regioselective synthesis of complex molecules involving 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine derivatives. Techniques such as nickel-catalyzed umpolung carboamination leverage the compound's structure to synthesize β- and γ-amino acid derivatives, illustrating its utility in creating structurally diverse molecules and heterocycles. This has implications for synthesizing compounds with potential pharmaceutical applications (van der Puyl, Derosa, & Engle, 2018).
Safety and Hazards
Orientations Futures
While specific future directions for 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine are not available, compounds with similar structures have garnered a lot of attention in the scientific community due to their diverse biological activities . This suggests that 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine could also be a subject of future research in medicinal chemistry.
Propriétés
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLGDKJOLRAYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)
![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)


![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)